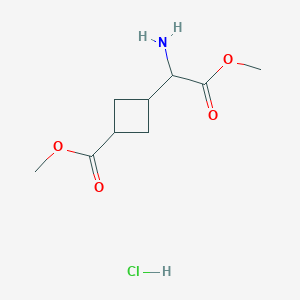
ethyl N-carbonochloridoyl-N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-carbonochloridoyl-N-phenylcarbamate, commonly known as ethyl chlorocarbonate, is a chemical compound used in various scientific research applications. It is a colorless, oily liquid with a pungent odor and is primarily used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Photodegradation Studies
- Ethiofencarb, a related carbamate compound, has been studied for its photodegradation kinetics in various media. These studies are crucial for understanding the environmental behavior and decomposition of such compounds. The findings indicate that solvent polarity significantly affects the degradation kinetics of these substances (Sanz-Asensio et al., 1999).
Carcinogenicity Research
- Ethyl carbamate (urethane), a compound structurally similar to the one , has been assessed for its carcinogenic properties. This kind of research is important for evaluating the potential health risks associated with exposure to such chemicals (Baan et al., 2007).
Chromatographic Applications
- Cellulose triphenylcarbamate derivatives have been investigated for their chiral recognition abilities in high-performance liquid chromatography. This application is relevant in analyzing the stereochemical aspects of various compounds, including carbamates (Okamoto et al., 1986).
Polymer Solar Cells
- Research involving carbamate derivatives like ICBA as electron-cascade acceptors in polymer solar cells highlights their potential application in renewable energy technologies. This demonstrates the versatility of carbamate compounds in various fields (Cheng et al., 2014).
Molecular Interaction Studies
- Ethyl carbamate's interaction with DNA provides insights into the molecular mechanisms of how such compounds might exert their effects at the cellular level, which is crucial for understanding their biological activity (Lawson & Pound, 1973).
Receptor Binding and Imaging Agent Research
- Studies on the synthesis and receptor binding of carbamate derivatives of estradiol and hexestrol contribute to the development of imaging agents for medical applications, demonstrating the potential medical applications of carbamates (Ouellet et al., 1984).
Carbon Dioxide Fixation
- The interaction of carbamates with carbon dioxide in the presence of secondary amine or alcohol, forming novel metalloporphyrins, illustrates the role of carbamates in chemical reactions involving CO2 fixation, relevant in the context of environmental chemistry (Inoue et al., 1984).
Propiedades
IUPAC Name |
ethyl N-carbonochloridoyl-N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-2-15-10(14)12(9(11)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNTXLIXPJMZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC=C1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide](/img/structure/B2926542.png)



![N-[cyano(3-methoxyphenyl)methyl]acetamide](/img/structure/B2926546.png)





![2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2926556.png)
![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2926559.png)

